molecular formula C6H8BrNO B2703214 4-(3-Bromopropyl)-1,2-oxazole CAS No. 1341556-84-0

4-(3-Bromopropyl)-1,2-oxazole

Cat. No.: B2703214
CAS No.: 1341556-84-0
M. Wt: 190.04
InChI Key: CEEYDRJNHZWOQO-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-1,2-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromopropyl group at the fourth position of the oxazole ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropyl)-1,2-oxazole typically involves the bromination of 1,2-oxazole followed by the introduction of a propyl group. One common method is the reaction of 1,2-oxazole with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromopropyl)-1,2-oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of oxazole.

    Oxidation: Products include oxazole derivatives with hydroxyl or carbonyl groups.

    Reduction: The major product is 4-(3-Propyl)-1,2-oxazole.

Scientific Research Applications

4-(3-Bromopropyl)-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)-1,2-oxazole involves its interaction with molecular targets through its bromopropyl group. The bromine atom can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications in their structure and function. This interaction can disrupt cellular processes, making the compound useful in medicinal chemistry for drug development.

Comparison with Similar Compounds

  • 4-(3-Chloropropyl)-1,2-oxazole
  • 4-(3-Iodopropyl)-1,2-oxazole
  • 4-(3-Fluoropropyl)-1,2-oxazole

Comparison:

  • Reactivity: 4-(3-Bromopropyl)-1,2-oxazole is more reactive than its chloro and fluoro counterparts due to the higher reactivity of the bromine atom.
  • Applications: While all these compounds can be used in similar applications, the bromopropyl derivative is often preferred for its higher reactivity and ease of substitution.
  • Uniqueness: The presence of the bromine atom provides a balance between reactivity and stability, making this compound a versatile compound in organic synthesis.

Properties

IUPAC Name

4-(3-bromopropyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEYDRJNHZWOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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